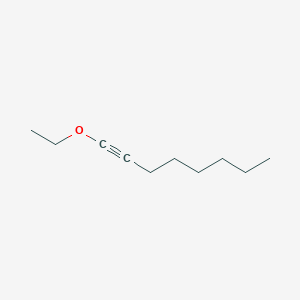

1-Ethoxy-1-octyne

Description

1-Ethoxy-1-octyne (C$9$H${14}$O) is an alkoxyalkyne characterized by an ethoxy group (-OCH$2$CH$3$) and a terminal alkyne bond at the first carbon of an octyne backbone. It is synthesized via alkylation of lithium ethoxyacetylide with 1-iodohexane, as reported by Kocienski . This method yields the compound efficiently, making it a valuable intermediate in organic synthesis.

1-Ethoxy-1-octyne is prominently utilized in the preparation of amides and lactams under supercritical carbon dioxide (scCO$2$) conditions, achieving yields up to 61% (e.g., N-phenyloctanamide) . Additionally, its thermolysis in flow systems generates ketenes, which are trapped by amines or alcohols to form amides or esters, respectively. Kinetic studies reveal an activation energy (E$a$) of 105.4 kJ/mol for its decomposition .

Properties

CAS No. |

14273-09-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-ethoxyoct-1-yne |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h3-8H2,1-2H3 |

InChI Key |

QIEVNBAEBNMTLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#COCC |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butoxy Alkynes (e.g., 1-tert-Butoxy-1-octyne)

- Synthesis : Similar to 1-ethoxy-1-octyne, tert-butoxy derivatives are synthesized via alkylation of lithium tert-butoxyacetylide. However, initial attempts using Greene’s one-pot method resulted in poor yields, necessitating isolation of intermediates (e.g., tert-butyl 1,2-dichlorovinyl ether) for improved efficiency .

- Reactivity : Bulkier tert-butoxy groups lower the temperature required for thermolysis (140°C vs. 180°C for ethoxy derivatives) due to steric effects accelerating bond cleavage .

- Applications : Less frequently employed in scCO$_2$ amidation due to synthetic challenges, but advantageous in ketene generation under milder conditions.

1-Ethoxyoctane (C${10}$H${22}$O)

- Structure : A saturated ether lacking the alkyne bond, with the ethoxy group attached to a linear octane chain .

- Physical Properties : Higher molecular weight (158.285 g/mol) and boiling point compared to 1-ethoxy-1-octyne, reflecting reduced polarity and reactivity .

- Applications : Primarily used as a solvent or inert medium, contrasting with 1-ethoxy-1-octyne’s role in bond-forming reactions.

1-Ethoxynaphthalene (C${12}$H${12}$O)

- Structure : An aromatic ether with an ethoxy group attached to naphthalene .

- Physical Properties : Higher boiling point (280.5°C) and molecular weight (172.223 g/mol) due to aromatic stabilization .

- Reactivity : Participates in electrophilic substitution reactions (e.g., nitration), unlike 1-ethoxy-1-octyne, which undergoes alkyne-specific transformations.

Ethane, 1-Ethoxy-1-methoxy (C$5$H${12}$O$_2$)

- Structure : A geminal diether with both ethoxy and methoxy groups on a central carbon .

- Reactivity : Functions as an acetal-protecting group in carbonyl chemistry, diverging from 1-ethoxy-1-octyne’s role in amidation or ketene chemistry.

Key Data Tables

Table 2. Thermolysis Conditions for Alkoxyalkynes

| Substituent | Temperature for >95% Conversion (°C) | Activation Energy (E$_a$, kJ/mol) |

|---|---|---|

| Ethoxy | 180 | 105.4 |

| iso-Propoxy | 160 | Not reported |

| tert-Butoxy | 140 | Not reported |

Research Findings and Trends

- Synthetic Efficiency : Ethoxy derivatives are more accessible than tert-butoxy analogs due to streamlined synthesis .

- Reactivity Hierarchy : Bulkier alkoxy groups reduce thermal stability, enabling ketene formation at lower temperatures .

- Functional Group Influence : The alkyne bond in 1-ethoxy-1-octyne enables unique reactivity (e.g., cycloadditions, metal-catalyzed couplings) absent in ethers like 1-ethoxyoctane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.